molecular formula C14H17N3O4 B2872808 6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1038916-43-6

6-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2872808
CAS No.: 1038916-43-6
M. Wt: 291.307
InChI Key: WVHMCPQUEKHOJU-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number: 1038916-43-6, is a chemical with a molecular weight of 291.31 . Its IUPAC name is 6-((((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19) .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions. For instance, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can yield imidazo[1,2-a]pyridines . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

A new series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities. This study also investigated their quantitative structure–activity relationships and molecular docking, showcasing the potential of such compounds in developing antimicrobial and antioxidant agents (Bassyouni et al., 2012).

Structural Analysis and Chemical Properties

The crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives were conducted, providing insight into the chemical behavior and potential interactions of these compounds (Dhanalakshmi et al., 2018). Another study introduced a new mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in developing radiopharmaceuticals (Mundwiler et al., 2004).

Continuous Flow Synthesis

A fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles, including imidazo[1,2-a]pyridine-2-carboxylic acids, represents a significant advance over traditional in-flask methods. This approach enables the efficient, multistep synthesis of complex molecules, including a Mur ligase inhibitor, without the isolation of intermediates, showcasing the method's efficiency and potential for scalability (Herath et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-6-9-4-5-11-16-10(12(18)19)8-17(11)7-9/h4-5,7-8H,6H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMCPQUEKHOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN2C=C(N=C2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038916-43-6
Record name 6-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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